![molecular formula C12H9ClO4 B451937 5-[(4-Chlorophenoxy)methyl]-2-furoic acid CAS No. 74556-57-3](/img/structure/B451937.png)
5-[(4-Chlorophenoxy)methyl]-2-furoic acid
Overview
Description
5-[(4-Chlorophenoxy)methyl]-2-furoic acid is a compound with the CAS Number: 74556-57-3 . It has a molecular weight of 252.65 . It is usually in the form of a powder .
Molecular Structure Analysis
The molecular structure of 5-[(4-Chlorophenoxy)methyl]-2-furoic acid can be represented by the InChI code provided . The compound has a molecular formula of C12H9ClO4 .Physical And Chemical Properties Analysis
5-[(4-Chlorophenoxy)methyl]-2-furoic acid is a powder that is stored at room temperature . It has a molecular weight of 252.65 .Scientific Research Applications
Analytical Methodologies
A novel approach for analyzing chlorophenoxy acid herbicides in water showcases the application of in situ esterification followed by in-vial liquid-liquid extraction combined with large-volume on-column injection and gas chromatography-mass spectrometry. This technique, optimized for the simultaneous determination of chlorophenoxy acids, demonstrates a rapid, miniaturized methylation and extraction steps due to mass spectrometric detection, providing a practical solution for environmental monitoring and analysis of chlorophenoxy acid derivatives (Catalina et al., 2000).
Synthesis and Pharmacological Evaluation
N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides synthesized from 4-chlorophenoxyacetic acid have been identified as potential antibacterial agents. The process involves esterification, treatment with hydrazine hydrate, and subsequent reactions to form the desired 1,3,4-oxadiazole derivatives. These compounds exhibit significant antibacterial activity against both gram-negative and gram-positive bacteria, and moderate inhibitory effects on α-chymotrypsin enzyme, showcasing their potential in pharmaceutical applications (Siddiqui et al., 2014).
Antioxidant Properties
The antioxidant potential of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol has been explored, revealing significant radical scavenging activities across various assays. This compound's ability to bind to oxidative stress-related protein targets suggests its potential as a novel antioxidant. By inducing the endogenous defence system and preventing radical chain reactions, it could be considered for further investigation in therapeutic applications (Shehzadi et al., 2018).
Chemical Synthesis
The synthesis of aryl 5-(2-chlorophenyl)-2-furoates under phase transfer catalysis demonstrates the versatility of 5-[(4-Chlorophenoxy)methyl]-2-furoic acid derivatives in chemical synthesis. This method highlights the efficient yield of steric hindered esters, showcasing the potential for the development of novel compounds and materials (Li & Wang, 2002).
Safety and Hazards
Mechanism of Action
Pharmacokinetics
. These properties are crucial for understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound and their impact on bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, pH can affect a compound’s solubility and permeability, which in turn can influence its bioavailability . .
properties
IUPAC Name |
5-[(4-chlorophenoxy)methyl]furan-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO4/c13-8-1-3-9(4-2-8)16-7-10-5-6-11(17-10)12(14)15/h1-6H,7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRKNOQRXNTZGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=CC=C(O2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901229644 | |
Record name | 5-[(4-Chlorophenoxy)methyl]-2-furancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901229644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Chlorophenoxy)methyl]-2-furoic acid | |
CAS RN |
74556-57-3 | |
Record name | 5-[(4-Chlorophenoxy)methyl]-2-furancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74556-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(4-Chlorophenoxy)methyl]-2-furancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901229644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[(4-chlorophenoxy)methyl]furan-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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